![molecular formula C6H13O9P B1239866 keto-L-tagatose 6-phosphate](/img/structure/B1239866.png)
keto-L-tagatose 6-phosphate
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Overview
Description
Keto-L-tagatose 6-phosphate is the open chain form of L-tagatose 6-phosphate It is a conjugate acid of a keto-L-tagatose 6-phosphate(2-). It is an enantiomer of a keto-D-tagatose 6-phosphate.
Scientific Research Applications
Biosynthesis and Bioconversion
Keto-L-tagatose 6-phosphate plays a crucial role in the biosynthesis and bioconversion of rare sugars, with potential health benefits. A study characterized the GatZ subunit of d-tagatose-1,6-bisphosphate aldolase, involved in a multi-enzyme system capable of producing tagatose from maltodextrin. This system could enrich the application of C4 epimerases in rare sugar bioproduction, showcasing the potential of keto-L-tagatose 6-phosphate in biochemical processes (Dai et al., 2020).
Agrochemical Applications
Research has also explored the agrochemical potential of d-tagatose, highlighting its protective role against plant diseases, especially downy mildews. D-tagatose 6-phosphate inhibits essential metabolic steps in pathogen development, blocking initial infection and structural development necessary for reproduction. This positions keto-L-tagatose 6-phosphate as a key component in developing safe, natural product-based fungicidal agrochemicals (Mochizuki et al., 2020).
Metabolic Pathways and Biocatalysis
Keto-L-tagatose 6-phosphate is also a significant metabolite in various organisms' galactose metabolism, formed by a reversible condensation of dihydroxyacetone phosphate and D-glyceraldehyde 3-phosphate. The study by Schoenenberger et al. (2020) provides insights into the efficient biocatalytic synthesis of D-tagatose 1,6-diphosphate, a crucial component in the metabolic pathways, by phosphorylation of D-tagatose 6-phosphate. This underscores the metabolic and biocatalytic significance of keto-L-tagatose 6-phosphate in biological systems (Schoenenberger et al., 2020).
properties
Molecular Formula |
C6H13O9P |
---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2S,3R,4R)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5-,6+/m0/s1 |
InChI Key |
GSXOAOHZAIYLCY-HCWXCVPCSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@H](C(=O)CO)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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